M1001

HIF-2α agonism Gene expression Transcriptional activation

M1001 is the first and only direct allosteric HIF-2α agonist, distinct from HIF-2α antagonists (PT2385, PT2399, Belzutifan) and indirect PHD inhibitors. It binds the HIF-2α PAS-B domain (Kd=667 nM), stabilizes the HIF-2α-ARNT complex, and selectively enhances HIF-2 target gene expression without HIF-1α cross-activation. For chronic kidney disease and renal anemia research where HIF-2 activation is needed, M1001 provides a unique chemical tool. It also serves as the reference standard for SAR studies and structural biology (PDB: 6E3U). Procure M1001 for direct, selective HIF-2α activation.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
Cat. No. B1675829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1001
SynonymsM1001;  M 1001;  M-1001
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43
InChIInChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19)
InChIKeyLONXCUOJVJLTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





M1001 Compound Overview: HIF-2α Agonist for Anemia and Chronic Kidney Disease Research


M1001 (CAS 874590-32-6) is a small-molecule hypoxia-inducible factor-2α (HIF-2α) agonist that directly binds to the HIF-2α PAS-B domain with a dissociation constant (Kd) of 667 nM [1]. Functioning as an allosteric agonist, M1001 enhances the stability of the HIF-2α-ARNT heterodimer complex and increases the transcriptional activity of HIF-2 target genes [2]. Unlike HIF-2α antagonists developed for oncology applications, M1001 was identified through high-throughput screening as the first direct HIF-2α agonist, representing a distinct pharmacological class with applications in chronic kidney disease and renal anemia research where HIF-2 activation, rather than inhibition, is therapeutically relevant [3].

Why M1001 Cannot Be Substituted with HIF-2α Antagonists or Other HIF Modulators


Substituting M1001 with HIF-2α antagonists (e.g., PT2385, PT2399, Belzutifan) or indirect HIF modulators (e.g., PHD inhibitors) fails because these compounds produce opposite or mechanistically distinct effects on HIF-2 signaling. M1001 functions as a direct allosteric agonist that stabilizes the HIF-2α-ARNT heterodimer and enhances target gene expression [1]. In contrast, HIF-2α antagonists bind to the same PAS-B domain but induce a different conformational change that destabilizes the heterodimer, thereby suppressing HIF-2 transcriptional activity [2]. This functional opposition is not merely a matter of potency difference but represents fundamentally divergent pharmacological outcomes. Additionally, PHD inhibitors activate HIF-2 indirectly by blocking degradation pathways, which concurrently stabilizes HIF-1α and produces broader, less selective transcriptional effects [3]. For researchers requiring direct, selective HIF-2α activation without HIF-1α cross-activation, M1001 provides a unique chemical tool that cannot be functionally replicated by antagonists or indirect activators.

M1001 Quantitative Differentiation Evidence: Direct Comparisons with HIF-2α Antagonists and Analogs


Functional Opposition: M1001 Increases HIF-2 Target Gene Expression Whereas PT2385 Suppresses It

M1001 and PT2385 produce opposite effects on HIF-2 target gene expression in 786-O clear cell renal carcinoma cells. M1001 (10 μM) increases expression of HIF-2 target genes, while PT2385 (1 μM) suppresses expression of the same gene set [1]. This functional opposition arises from distinct allosteric mechanisms: M1001 binding displaces Tyr281 to stabilize the HIF-2α-ARNT dimer, whereas PT2385 binding displaces Met252 to destabilize the dimer interface [2]. This difference is not dose-related but reflects fundamentally divergent conformational outcomes from binding to the same PAS-B domain.

HIF-2α agonism Gene expression Transcriptional activation

Binding Affinity Comparison: M1001 Exhibits Weaker PAS-B Domain Affinity Than Antagonist Comparators

M1001 binds to the HIF-2α PAS-B domain with a dissociation constant (Kd) of 667 nM as measured by microscale thermophoresis (MST) [1]. This affinity is approximately 111-fold weaker than the antagonist PT2399, which binds with an IC50 of 6 nM, and approximately 74-fold weaker than the antagonist Belzutifan (PT2977), which binds with an IC50 of 9 nM . The weaker binding affinity of M1001 is consistent with its characterization as a weak agonist and reflects its utility as a chemical probe for mechanistic studies rather than as a high-potency therapeutic candidate.

Binding affinity Kd PAS-B domain HIF-2α

Mechanistic Differentiation: M1001 Enhances HIF-2α-ARNT Dimer Stability via Tyr281 Displacement

M1001 binding to the HIF-2α PAS-B domain induces a conformational change centered on Tyr281 (Y281) displacement. This movement promotes an additional hydrogen bond between HIF-2α Y281 and ARNT Y456 and enables interaction between HIF-2α E287 and ARNT N350 on the PAS-A/B loop, ultimately stabilizing the HIF-2α-ARNT heterodimer [1]. In contrast, HIF-2α antagonists such as PT2385 induce displacement of Met252 (M252), which destabilizes the dimer interface and reduces transcriptional activity [2]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms that M1001 binding produces dynamic changes in specific protein regions, with deuteration level differences ranging from -50% to +40% relative to the apo form [3].

Allosteric mechanism Protein-protein interaction Conformational change HIF-2α-ARNT

Derivative Comparison: M1002 and SD-10 Show Improved Agonistic Activity Relative to M1001

M1002, a direct analog of M1001, demonstrates improved agonistic efficacy compared to the parent compound [1]. Further optimization of the M1001 scaffold led to the identification of SD-10, a derivative that exhibits enhanced HIF-2α agonistic activity and demonstrates remarkable synergy with the approved PHD inhibitor Daprodustat in stimulating erythropoietin (EPO) secretion in both cellular models and animal studies [2]. These derivatives retain the agonist mechanism of M1001 while improving upon its weak potency, establishing M1001 as the foundational chemical probe from which more potent HIF-2α agonists have been developed.

Structure-activity relationship Lead optimization HIF-2α agonist derivatives Renal anemia

Application Domain Differentiation: M1001 Addresses Anemia and CKD Research While Antagonists Target Oncology

M1001 is specifically indicated for research applications in chronic kidney disease (CKD) and renal anemia where reduced HIF-2 activity contributes to pathogenesis . This application domain is fundamentally distinct from HIF-2α antagonists such as PT2385, PT2399, and Belzutifan, which are developed and clinically evaluated for clear cell renal cell carcinoma (ccRCC) and von Hippel-Lindau (VHL) disease where HIF-2α is constitutively active and drives tumor progression [1][2]. The biological rationale for this divergence is established: enhanced HIF-2 activity drives some cancers, whereas reduced activity causes anemia in chronic kidney disease [3].

Chronic kidney disease Renal anemia Therapeutic application Disease indication

Cellular Activity: M1001 Reduces VHL Binding to HIF-2α at 1-10 μM

M1001 treatment at 1-10 μM reduces the physical association between HIF-2α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex in HEK293T cells, as demonstrated by co-immunoprecipitation assays . This reduction in VHL binding is consistent with the agonist mechanism of M1001, as VHL mediates oxygen-dependent degradation of HIF-2α. By reducing VHL binding, M1001 may contribute to enhanced HIF-2α stability and transcriptional activity independent of its direct allosteric effects on the HIF-2α-ARNT dimer. This cellular effect provides a functional readout distinct from that of HIF-2α antagonists, which do not reduce VHL binding and may operate through different post-translational regulatory pathways.

VHL interaction HIF-2α degradation Protein stability Cellular assay

Recommended Research Applications for M1001 Based on Quantitative Evidence


Mechanistic Studies of HIF-2α Allosteric Agonism and PAS-B Domain Conformational Dynamics

M1001 is the optimal choice for structural and biophysical studies investigating how small-molecule binding to the HIF-2α PAS-B domain induces conformational changes that promote, rather than disrupt, HIF-2α-ARNT heterodimerization. The well-characterized Tyr281 displacement mechanism [1], available crystal structure (PDB: 6E3U), and HDX-MS deuteration profiles [2] provide a robust experimental framework for comparative analysis with antagonists (e.g., PT2385, PDB: 6E3S) or newly developed ligands. M1001 should be selected when the research objective is to elucidate agonist-specific allosteric pathways.

Chronic Kidney Disease and Renal Anemia Preclinical Model Studies Requiring HIF-2 Activation

M1001 is indicated for chronic kidney disease and renal anemia research where reduced HIF-2 activity underlies pathogenesis [1]. In these models, HIF-2α antagonists (PT2385, PT2399, Belzutifan) are contraindicated because they would further suppress already-diminished HIF-2 signaling. Researchers should procure M1001 for studies investigating erythropoietin regulation, renal protection, or anemia correction via direct HIF-2α activation, rather than indirect activation through PHD inhibition which lacks isoform selectivity [2].

Reference Standard for HIF-2α Agonist Lead Optimization and SAR Studies

M1001 serves as the foundational chemical probe and reference standard for structure-activity relationship (SAR) studies aimed at developing improved HIF-2α agonists. Its derivative M1002 demonstrates enhanced efficacy [1], and further optimization yielded SD-10, which exhibits synergistic EPO stimulation with PHD inhibitors in both cellular and animal models [2]. Laboratories engaged in medicinal chemistry optimization of HIF-2α agonists should procure M1001 as the essential baseline comparator against which new analogs are benchmarked.

Selective HIF-2α Activation Without HIF-1α Cross-Reactivity

M1001 should be selected when the experimental objective requires direct and selective activation of HIF-2α without concurrent HIF-1α stabilization. PHD inhibitors, which activate HIF pathways indirectly by blocking prolyl hydroxylation, stabilize both HIF-1α and HIF-2α isoforms and produce broader transcriptional effects [1]. M1001, as a direct HIF-2α PAS-B domain binder, offers isoform selectivity that enables researchers to isolate HIF-2α-specific transcriptional responses from those mediated by HIF-1α. This selectivity is critical for studies aiming to deconvolute the distinct biological roles of the two HIF-α isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for M1001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.